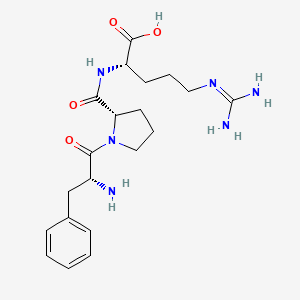
Phe-pro-arg
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phe-pro-arg typically involves solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain, using protecting groups to ensure specificity and prevent unwanted side reactions. The general steps include:
Attachment of the first amino acid (phenylalanine): to a resin.
Sequential addition of proline and arginine: using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBOP).
Removal of protecting groups: and cleavage of the peptide from the resin.
Industrial Production Methods
Industrial production of this compound involves scaling up the SPPS process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve high yields and purity. Continuous flow chemistry and automated peptide synthesizers are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Phe-pro-arg can undergo various chemical reactions, including:
Oxidation: : Oxidation of the arginine residue can lead to the formation of citrulline.
Reduction: : Reduction of the arginine residue can produce agmatine.
Substitution: : Substitution reactions at the phenylalanine residue can result in derivatives with altered properties.
Common Reagents and Conditions
Oxidation: : Using oxidizing agents such as hydrogen peroxide or periodate.
Reduction: : Employing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Utilizing electrophilic or nucleophilic reagents depending on the desired substitution.
Major Products Formed
Citrulline: : From the oxidation of arginine.
Agmatine: : From the reduction of arginine.
Phenylalanine derivatives: : From substitution reactions at the phenylalanine residue.
Aplicaciones Científicas De Investigación
Chemistry
Phe-pro-arg is used in the study of peptide chemistry and protein interactions. Its structural properties make it a valuable tool for understanding peptide bond formation and stability.
Biology
In biological research, this compound is used to investigate cellular processes and signaling pathways. It can serve as a substrate or inhibitor in enzymatic assays, providing insights into enzyme specificity and activity.
Medicine
This compound has potential therapeutic applications, particularly as an anticoagulant. Its ability to inhibit thrombin, a key enzyme in blood clotting, makes it a candidate for developing new anticoagulant drugs.
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs and as a building block for more complex peptide structures.
Mecanismo De Acción
Phe-pro-arg exerts its effects primarily through its interaction with thrombin. The arginine residue in the tripeptide binds to the active site of thrombin, inhibiting its ability to cleave fibrinogen into fibrin, thereby preventing blood clot formation. This mechanism makes this compound a potential anticoagulant.
Comparación Con Compuestos Similares
Phe-pro-arg is compared to other peptide-based thrombin inhibitors, such as D-Phe-Pro-D-Arg-D-Thr-CONH2. While both compounds share similar structures, this compound's unique combination of amino acids provides distinct advantages in terms of stability and specificity. Other similar compounds include:
D-Phe-Pro-D-Arg-D-Thr-CONH2: : A closely related thrombin inhibitor with a slightly different amino acid sequence.
Gly-Pro-Arg-H: : Another peptide derived from thrombin cleavage sites.
Propiedades
Número CAS |
79338-56-0 |
|---|---|
Fórmula molecular |
C20H30N6O4 |
Peso molecular |
418.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-1-[(2R)-2-amino-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C20H30N6O4/c21-14(12-13-6-2-1-3-7-13)18(28)26-11-5-9-16(26)17(27)25-15(19(29)30)8-4-10-24-20(22)23/h1-3,6-7,14-16H,4-5,8-12,21H2,(H,25,27)(H,29,30)(H4,22,23,24)/t14-,15+,16+/m1/s1 |
Clave InChI |
NTUPOKHATNSWCY-PMPSAXMXSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)[C@@H](CC2=CC=CC=C2)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O |
SMILES canónico |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)N)C(=O)NC(CCCN=C(N)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


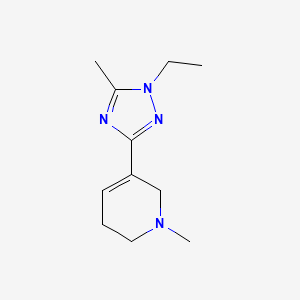
![Ethyl 3-(2-ethoxy-2-oxoethyl)-1H-pyrrolo[3,4-b]quinoline-2(3H)-carboxylate](/img/structure/B15210330.png)
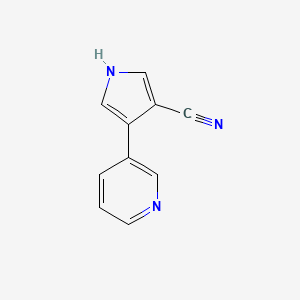
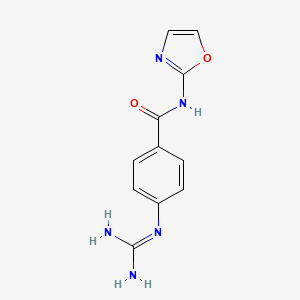
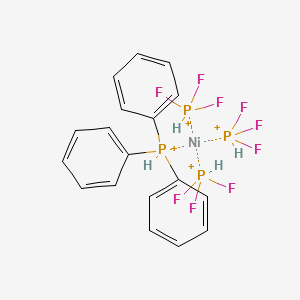
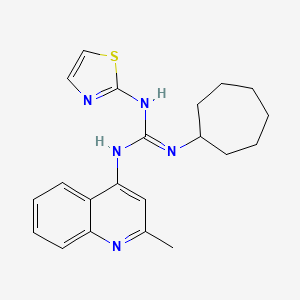
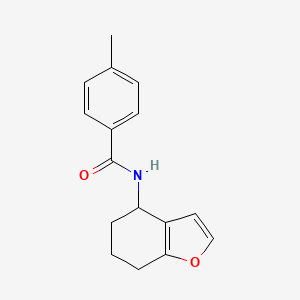
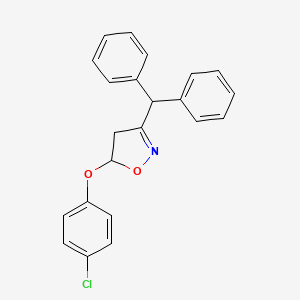
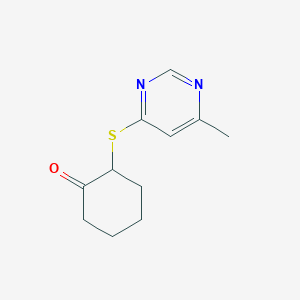
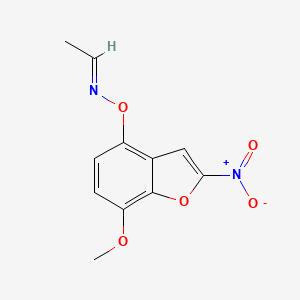
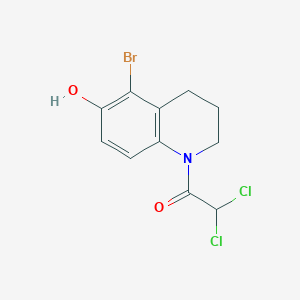
![Ethanone, 1-[2,6-dihydroxy-4-(1-pyrrolidinyl)phenyl]-](/img/structure/B15210417.png)

![Bis(4-{[4-(hexadecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B15210431.png)
